![molecular formula C8H7NO2 B1424467 苯并[d]异恶唑-3-基甲醇 CAS No. 181144-26-3](/img/structure/B1424467.png)

苯并[d]异恶唑-3-基甲醇

描述

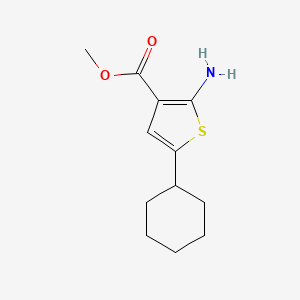

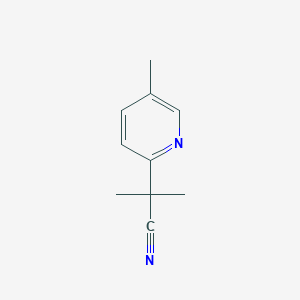

3-Hydroxymethylbenzo[d]isoxazole is a chemical compound with the CAS Number: 181144-26-3 and a molecular weight of 149.15 . It is also known by its IUPAC name, 1,2-benzisoxazol-3-ylmethanol . It is typically a white to yellow solid .

Molecular Structure Analysis

The molecular structure of 3-Hydroxymethylbenzo[d]isoxazole is represented by the linear formula C8H7NO2 . The InChI code for this compound is 1S/C8H7NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-4,10H,5H2 .Chemical Reactions Analysis

Isoxazoles, including 3-Hydroxymethylbenzo[d]isoxazole, are often synthesized through the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another common method is the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis

3-Hydroxymethylbenzo[d]isoxazole is a white to yellow solid at room temperature . It has a molecular weight of 149.15 .科学研究应用

抗癌治疗

苯并[d]异恶唑-3-基甲醇已被确定为BRD4溴结构域抑制剂设计中的核心骨架。 BRD4是一种与多种癌症相关的蛋白质,靶向该蛋白质的抑制剂可能能够治疗急性髓性白血病、三阴性乳腺癌和前列腺癌等疾病 。该化合物与BRD4的高亲和力结合能力使其成为癌症药物开发的宝贵候选药物。

抗炎剂

异恶唑环是苯并[d]异恶唑-3-基甲醇结构的一部分,已显示出作为抗炎剂的潜力。 这种应用在治疗慢性炎症性疾病方面具有重要意义,并可能导致新的抗炎药物的开发 .

抗惊厥活性

异恶唑衍生物,包括与苯并[d]异恶唑-3-基甲醇相关的衍生物,已被探索其抗惊厥特性。 这些化合物可以提供针对癫痫发作的保护,为癫痫治疗提供了新的途径 .

抗抑郁潜力

苯并[d]异恶唑-3-基甲醇的结构与具有抗抑郁活性的化合物有关。 这为该化合物用于合成旨在治疗抑郁症的药物打开了可能性 .

抗菌应用

研究表明,异恶唑衍生物具有抗菌特性。 苯并[d]异恶唑-3-基甲醇可以作为合成新的抗菌剂的先驱,以对抗各种细菌和真菌感染 .

镇痛作用

异恶唑化合物的镇痛特性表明,苯并[d]异恶唑-3-基甲醇可用于疼痛管理。 它可能导致新型止痛药物的创造 .

抗病毒研究

异恶唑衍生物已显示出抗病毒活性,这意味着苯并[d]异恶唑-3-基甲醇可能有助于抗病毒药物的开发,这在面对新出现的病毒性疾病时尤为重要 .

表观遗传调控

鉴于其在BRD4抑制剂合成中的作用,苯并[d]异恶唑-3-基甲醇在表观遗传学领域也具有相关性。 它可能有助于开发通过表观遗传机制调节基因表达的药物 .

安全和危害

The safety information available indicates that 3-Hydroxymethylbenzo[d]isoxazole may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Given the significance of isoxazole in drug discovery, there is a continuous effort to develop new eco-friendly synthetic strategies . The focus is on developing alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions . This includes the exploration of chemoselective pathways to synthesize isoxazole derivatives using a completely metal-free catalyst .

作用机制

Target of Action

Benzo[d]isoxazol-3-ylmethanol, also known as 3-Hydroxymethylbenzo[d]isoxazole, has been found to target the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) immune checkpoint . This checkpoint plays a crucial role in cancer immunotherapy . The compound has also been associated with the Bromodomain-containing protein 4 (BRD4) , which is linked to various diseases and is a significant target for cancer and inflammation treatment .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, it acts as a small-molecule inhibitor against the PD-1/PD-L1 immune checkpoint . It also exhibits high binding affinity to BRD4 . The compound’s interaction with these targets disrupts their normal function, thereby exerting its therapeutic effects.

Biochemical Pathways

The compound affects the acetylation level on histones , a classical post-translational modification in the field of epigenetics . This modification plays a crucial role in the regulation of chromatin structure, which can be accessed by DNA and RNA polymerases as well as transcription factors, resulting in the activation of gene transcription .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory activity against the PD-1/PD-L1 immune checkpoint and BRD4 . By inhibiting these targets, the compound can potentially disrupt the progression of various diseases, including cancer and inflammation .

生化分析

Cellular Effects

Isoxazoles have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Isoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Hydroxymethylbenzo[d]isoxazole at different dosages in animal models have not been reported. Studies on similar isoxazole compounds have shown that their effects can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .

Metabolic Pathways

Isoxazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Isoxazoles can interact with various transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Isoxazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

1,2-benzoxazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBMDFKAIJJQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705317 | |

| Record name | (1,2-Benzoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181144-26-3 | |

| Record name | 1,2-Benzisoxazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181144-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,2-Benzoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide](/img/structure/B1424391.png)

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424399.png)

![5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine](/img/structure/B1424401.png)